molecular formula C13H8ClF3O5S2 B1435777 3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester CAS No. 1431555-15-5

3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Cat. No. B1435777
M. Wt: 400.8 g/mol
InChI Key: SQUDJXSGGRTRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C13H8ClF3O5S2 and its molecular weight is 400.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been identified as a key intermediate in the synthesis of thifensulfuron-methyl, an herbicide. The synthesis involves multiple steps, including chlorination, diazotization, and chlorosulfonatation, resulting in high yields and demonstrating the compound's utility in agricultural chemistry (Zhou Xin-jia, 2014).

  • Research on the reactions of thiophene carboxylates explores the synthesis of various derivatives through processes like hydrolysis, cyclization, and decarboxylation. These reactions provide insights into the versatility of thiophene carboxylates in synthesizing complex molecules with potential applications in material science and organic electronics (E. V. Pimenova et al., 2003).

Application in Organic Electronics

  • The compound's derivatives have been explored for their potential in organic electronics, particularly in the fabrication of organic solar cells. Modified fullerene acceptors, used in conjunction with thiophene-based polymer donors, have shown significant improvements in power conversion efficiency, highlighting the importance of thiophene derivatives in photovoltaic applications (P. Nagarjuna et al., 2017).

Environmental Applications

  • The recovery of acetic acid from the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate showcases the environmental considerations in manufacturing processes involving thiophene derivatives. Efficient recovery methods, such as extraction, are crucial for reducing waste and recycling solvents, which is vital for sustainable chemical manufacturing (Wang Tian-gui, 2006).

properties

IUPAC Name

methyl 3-chlorosulfonyl-4-(2-hydroxyphenyl)-5-(trifluoromethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O5S2/c1-22-12(19)9-10(24(14,20)21)8(11(23-9)13(15,16)17)6-4-2-3-5-7(6)18/h2-5,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUDJXSGGRTRDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(F)(F)F)C2=CC=CC=C2O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorosulfonyl-4-(2-hydroxy-phenyl)-5-trifluoro-methyl-thiophene-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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